molecular formula C20H20BrP B576420 Ethyl-2,2,2-D3-triphenylphosphonium bromide CAS No. 1560-55-0

Ethyl-2,2,2-D3-triphenylphosphonium bromide

Cat. No.: B576420
CAS No.: 1560-55-0
M. Wt: 374.276
InChI Key: JHYNXXDQQHTCHJ-NIIDSAIPSA-M
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Description

Ethyl-2,2,2-D₃-triphenylphosphonium bromide (CAS 1560-55-0) is a deuterated phosphonium salt with the molecular formula C₂₀H₁₇BrD₃P and a molecular weight of 374.26 g/mol . It is isotopically labeled, with three deuterium atoms replacing hydrogens on the ethyl group. This compound is exclusively used for research purposes (RUO), particularly in isotopic labeling studies, NMR spectroscopy, and mechanistic investigations due to the unique properties of deuterium . Its synthesis typically involves deuterated reagents like 2-bromo-1,1,1-D₃-ethane, requiring specialized handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-2,2,2-D3-triphenylphosphonium bromide is typically synthesized through the reaction of triphenylphosphine with ethyl bromide-2,2,2-d3. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid oxidation. The reaction proceeds as follows:

(C6H5)3P+CD3CH2Br(C6H5)3P+CD3CH2Br\text{(C}_6\text{H}_5\text{)}_3\text{P} + \text{CD}_3\text{CH}_2\text{Br} \rightarrow \text{(C}_6\text{H}_5\text{)}_3\text{P}^+\text{CD}_3\text{CH}_2\text{Br}^- (C6​H5​)3​P+CD3​CH2​Br→(C6​H5​)3​P+CD3​CH2​Br−

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl-2,2,2-D3-triphenylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonium group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield ethyl-2,2,2-D3-triphenylphosphonium hydroxide.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis : Ethyl-2,2,2-D3-triphenylphosphonium bromide serves as an important reagent in organic synthesis. It is utilized in the Wittig reaction, which is a method for forming alkenes by reacting phosphonium salts with carbonyl compounds. This compound allows for the introduction of deuterium labels into organic molecules, which is crucial for tracing studies and understanding reaction mechanisms .

Case Study : In a study involving the synthesis of isotopically labeled compounds, this compound was used to produce deuterated analogs of acetylcholinesterase inhibitors. The compound reacted with ketones to yield a mixture of olefins with high chemical yields, demonstrating its utility in producing labeled compounds for pharmacological studies .

Pharmaceutical Applications

Drug Development : The compound is significant in the pharmaceutical industry for synthesizing drug candidates. Its ability to introduce deuterium into molecular structures can enhance the metabolic stability and pharmacokinetic properties of drugs. For instance, deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts, leading to potentially improved therapeutic profiles .

Case Study : Research has indicated that deuterated versions of drugs can reduce side effects and enhance efficacy. This compound's role in synthesizing such compounds highlights its relevance in developing safer and more effective medications .

Environmental Applications

Pollution Cleanup : The compound has been explored for its potential in environmental remediation efforts. It has applications in cleaning up oil spills and other hazardous materials due to its ability to interact with organic pollutants effectively. When deployed in aqueous environments, it can facilitate the breakdown of contaminants .

Cosmetic and Consumer Products

Cosmetics : this compound is found in various cosmetic formulations. Its properties make it suitable for use as an emulsifier or stabilizer in products like creams and lotions. It contributes to the texture and performance of these formulations .

Household Products : The compound is also used in household items such as smoke detectors and cleaning agents. Its ability to react under specific conditions can be harnessed for safety applications where detection of heat or fire is critical .

Safety Considerations

While this compound has diverse applications, it is essential to handle this compound with care due to its potential hazards. It can be toxic if ingested or inhaled and may pose environmental risks if not managed properly .

Summary Table of Applications

Application Area Specific Uses
Chemical SynthesisWittig reactions for alkene formation
Pharmaceutical DevelopmentSynthesis of deuterated drug candidates
Environmental RemediationOil spill cleanup and pollutant degradation
CosmeticsEmulsifier/stabilizer in creams and lotions
Household ProductsSmoke detectors and cleaning agents

Mechanism of Action

The mechanism of action of Ethyl-2,2,2-D3-triphenylphosphonium bromide involves its ability to participate in various chemical reactions due to the presence of the triphenylphosphonium group. The deuterium atoms provide stability and allow for tracing in metabolic studies. The compound can interact with molecular targets through nucleophilic substitution, oxidation, and reduction reactions, affecting biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Phosphonium Bromides

Ethyltriphenylphosphonium Bromide (Non-Deuterated)

  • Molecular Formula : C₂₀H₂₀BrP
  • Molecular Weight : 371.26 g/mol
  • Key Differences: Lacks deuterium, resulting in a lower molecular weight (Δ = 3.00 g/mol). Used widely in Wittig reactions to generate alkenes, whereas the deuterated variant is preferred for isotopic tracing . Physical properties (e.g., solubility, melting point) differ slightly; for example, the non-deuterated form has a melting point of ~150°C (decomposition) .

(Ethoxycarbonylmethyl)triphenylphosphonium Bromide

  • Molecular Formula : C₂₂H₂₂BrO₂P
  • Molecular Weight : 429.3 g/mol
  • Key Differences :
    • Contains an ethoxycarbonylmethyl group, enhancing reactivity in Wittig reactions to form α,β-unsaturated esters .
    • Hygroscopic and soluble in water, unlike the deuterated ethyl analog, which may exhibit altered solubility due to deuterium .
    • Used in synthesizing complex organic molecules, whereas the deuterated compound is niche for mechanistic studies .

(2-Naphthylmethyl)triphenylphosphonium Bromide

  • Molecular Formula : C₃₀H₂₄BrP
  • Molecular Weight : 503.39 g/mol
  • Key Differences :
    • Bulky naphthylmethyl group introduces steric hindrance, reducing reactivity in sterically sensitive reactions compared to the ethyl variant .
    • Applications in asymmetric synthesis and catalysis, contrasting with the deuterated compound’s role in spectroscopy .

Triphenyl(3,4,5-trimethoxybenzyl)phosphonium Bromide

  • Molecular Formula : C₂₉H₂₈BrO₃P
  • Molecular Weight : 543.4 g/mol
  • Higher molecular weight and altered electronic properties compared to the deuterated ethyl analog .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Key Applications
Ethyl-2,2,2-D₃-triphenylphosphonium bromide C₂₀H₁₇BrD₃P 374.26 Deuterated ethyl Isotopic labeling, NMR studies
Ethyltriphenylphosphonium bromide C₂₀H₂₀BrP 371.26 Ethyl Wittig reactions
(Ethoxycarbonylmethyl)triphenylphosphonium bromide C₂₂H₂₂BrO₂P 429.3 Ethoxycarbonylmethyl Synthesis of α,β-unsaturated esters
(2-Naphthylmethyl)triphenylphosphonium bromide C₃₀H₂₄BrP 503.39 Naphthylmethyl Asymmetric synthesis

Table 2: Solubility and Stability Comparison

Compound Solubility Stability Notes
Ethyl-2,2,2-D₃-triphenylphosphonium bromide Soluble in polar solvents (e.g., DMF) Stable under inert atmosphere; deuterium does not significantly alter stability
(Ethoxycarbonylmethyl)triphenylphosphonium bromide Water-soluble Hygroscopic; prone to hydrolysis in moist conditions
Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide Soluble in DCM, ethanol Enhanced stability due to electron-donating groups

Biological Activity

Ethyl-2,2,2-D3-triphenylphosphonium bromide (TPP) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the context of mitochondrial targeting and cancer therapy. This compound is characterized by its triphenylphosphonium (TPP) moiety, which allows for selective accumulation in mitochondria due to the negative membrane potential of these organelles. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to target mitochondria. The TPP moiety facilitates the compound's accumulation in mitochondrial environments, where it can exert various effects:

  • Mitochondrial Membrane Potential : The positive charge of TPP allows it to cross the mitochondrial membrane and accumulate in the mitochondrial matrix, exploiting the negative membrane potential characteristic of healthy cells.
  • Reactive Oxygen Species (ROS) Modulation : TPP compounds have been shown to influence ROS levels within mitochondria, which can lead to oxidative stress in cancer cells while protecting normal cells from damage .
  • Inhibition of Mitochondrial Respiration : Some studies indicate that TPP derivatives can inhibit mitochondrial respiration, leading to reduced ATP production and triggering apoptosis in cancer cells .

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's cytotoxicity is influenced by several factors:

  • Cell Line Sensitivity : this compound has been tested against multiple human cancer cell lines, including colon (HST-116), melanoma (A375), prostate (PC-3), and breast carcinoma (T-47D) cells. Results indicate that the compound effectively inhibits cell growth at low micromolar concentrations .
Cell LineIC50 (µM)Mechanism of Action
HST-1165.0Inhibition of mitochondrial respiration
A3754.5Induction of apoptosis
PC-36.0ROS modulation and oxidative stress
T-47D5.5Disruption of ATP synthesis

Selectivity Towards Cancer Cells

One of the notable features of this compound is its selectivity for cancer cells over normal cells. This selectivity is attributed to the higher mitochondrial membrane potential in cancer cells compared to normal cells, allowing for preferential accumulation and enhanced cytotoxicity .

Case Studies

  • Study on Mitochondrial Targeting : A study evaluated the effects of TPP conjugates on mitochondrial function in cancer cells. The results showed that these compounds could significantly impair mitochondrial respiration and induce apoptosis selectively in tumor cells while sparing normal tissues .
  • In Vivo Efficacy : In a mouse model of cancer, this compound demonstrated a substantial reduction in tumor growth compared to controls. The mechanism was linked to increased ROS production leading to apoptosis in tumor cells .

Safety Profile

While this compound shows promise as an anticancer agent, its safety profile must also be considered:

  • Toxicity Studies : Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits moderate toxicity towards normal lung embryo cells but maintains a favorable safety margin compared to its effects on cancer cell lines .
ParameterResult
Normal Cell ToxicityModerate
Cancer Cell ToxicityHigh

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl-2,2,2-D3-triphenylphosphonium bromide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using deuterated ethyl precursors and triphenylphosphine. For example, in analogous syntheses, brominated ketones (e.g., p-bromophenacyl chloride) are reacted with 4-(triphenylphosphanylidene)acetic acid derivatives under reflux in dichloromethane (DCM) for 12 hours . Key parameters include:

  • Solvent : DCM or acetone for solubility and inertness.
  • Temperature : Reflux (40–50°C) to drive the reaction.
  • Purification : Washing with diethyl ether to remove excess triphenylphosphine and concentrating under reduced pressure .
  • Yield Optimization : Stoichiometric excess of triphenylphosphine (2:1 ratio to halide) ensures complete conversion .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Multi-modal spectroscopic analysis is critical:

  • 1H/13C NMR : Deuterium incorporation (D3) eliminates signals for ethyl protons at δ ~1.3 ppm, while aromatic protons from triphenyl groups appear at δ 7.2–7.8 ppm .
  • IR Spectroscopy : Absence of C-H stretches (~2900 cm⁻¹) in the deuterated ethyl group confirms isotopic labeling .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) shows the molecular ion peak at m/z 501.18 ([M-Cl]+), with a +3 Da shift due to D3 substitution .

Advanced Research Questions

Q. How does deuterium labeling (D3) in the ethyl group affect the compound’s reactivity in Wittig reactions?

  • Methodological Answer : Isotopic substitution can alter reaction kinetics and regioselectivity. For example:

  • Kinetic Isotope Effect (KIE) : Deuterium reduces C-H(D) vibrational frequencies, potentially slowing proton-transfer steps in ylide formation.
  • Stereochemical Analysis : Compare yields and stereoselectivity in Wittig olefinations using deuterated vs. non-deuterated analogs. Controlled experiments in DCM/THF under inert atmospheres are recommended .
    • Data Contradiction : Some studies report negligible KIE in non-polar solvents, while others observe delayed ylide formation .

Q. What role does this compound play in Rh(III)-catalyzed C-H activation?

  • Methodological Answer : The phosphonium salt acts as a transient directing group (TDG) in C-H functionalization. A typical protocol involves:

Pre-coordination of the phosphonium group to Rh(III), enabling regioselective C-H bond cleavage.

Deuteration studies (D3) track hydrogen/deuterium exchange at the ethyl group to map mechanistic pathways .

  • Key Data : XPS or EXAFS can confirm Rh-P interaction, while deuterium-labeled byproducts in LC-MS indicate competing pathways .

Q. How can this compound be applied in mitochondrial-targeted drug delivery systems?

  • Methodological Answer : Triphenylphosphonium (TPP+) derivatives accumulate in mitochondria due to the membrane potential. For Ethyl-D3-TPPBr:

  • Synthesis of Conjugates : React the bromide with carboxylate-containing drugs (e.g., doxorubicin) via nucleophilic substitution.
  • In Vitro Validation : Use fluorescence probes (e.g., JC-1) to compare mitochondrial uptake efficiency vs. non-deuterated analogs .
  • Advanced Consideration : Deuterium may enhance metabolic stability in vivo, requiring pharmacokinetic studies in model organisms .

Q. Methodological Challenges and Contradictions

Q. How to resolve discrepancies in reported melting points for analogous triphenylphosphonium salts?

  • Analysis : Variations arise from hygroscopicity and polymorphic forms. For example:

  • (3-Ethoxycarbonyl-4-phenylfuran-2-yl-methyl)triphenylphosphonium bromide melts at 75°C , while (4-carboxybutyl)triphenylphosphonium bromide melts at 97–99°C .
    • Mitigation : Use dynamic DSC to assess purity and crystallinity. Store compounds under inert gas to prevent hydration .

Q. Why do some syntheses report low yields despite stoichiometric excess of triphenylphosphine?

  • Root Cause : Competing side reactions (e.g., oxidation of phosphine to phosphine oxide) or incomplete halide displacement.
  • Optimization :

  • Use anhydrous solvents and strict inert atmosphere (N2/Ar).
  • Monitor reaction progress via TLC (hexane:EtOAc, 3:1) and quench unreacted halide with AgNO3 .

Properties

IUPAC Name

triphenyl(2,2,2-trideuterioethyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYNXXDQQHTCHJ-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1560-55-0
Record name Phosphonium, 1-(ethyl-2,2,2-d3)-1,1,1-triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1560-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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